1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide is a complex organic compound known for its unique structural properties It is characterized by the presence of two anthracene units linked through an isophthaldiamide bridge
Preparation Methods
The synthesis of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves the condensation of 9,10-dihydro-9,10-dioxoanthracene-1,5-diamine with isophthaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete condensation .
Chemical Reactions Analysis
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment, due to its ability to interact with DNA and other biomolecules.
Mechanism of Action
The mechanism of action of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide can be compared with other similar compounds, such as:
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)terephthaldiamide: This compound has a similar structure but with a terephthaldiamide bridge instead of an isophthaldiamide bridge.
9,10-Dihydro-9,10-dioxoanthracene derivatives: These compounds share the anthracene core but differ in the functional groups attached to the core.
The uniqueness of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
3627-47-2 |
---|---|
Molecular Formula |
C36H20N2O6 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-21-10-1-3-12-23(21)33(41)29-25(31)14-6-16-27(29)37-35(43)19-8-5-9-20(18-19)36(44)38-28-17-7-15-26-30(28)34(42)24-13-4-2-11-22(24)32(26)40/h1-18H,(H,37,43)(H,38,44) |
InChI Key |
KNRXJDRHZHRIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
3627-47-2 | |
Origin of Product |
United States |
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